1-Phenyl-1H-tetrazole

Übersicht

Beschreibung

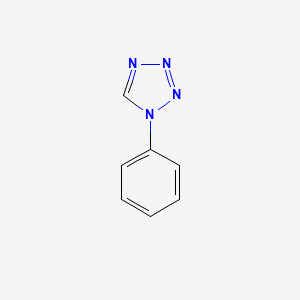

1-Phenyl-1H-tetrazole is an organic compound belonging to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This compound is characterized by the presence of a phenyl group attached to the tetrazole ring. Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-tetrazole can be synthesized through various methods. One common approach involves the cycloaddition reaction between phenyl azide and nitriles. This reaction typically requires the presence of a catalyst, such as copper or iron salts, and is carried out under mild conditions. Another method involves the reaction of phenylhydrazine with sodium azide in the presence of an acid catalyst.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Phenyl-1H-tetrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted tetrazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Substituted tetrazoles with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

1-Phenyl-1H-tetrazole derivatives have shown promising antimicrobial properties. For instance, studies have reported that certain derivatives exhibit minimal inhibitory concentration (MIC) values ranging from 23.40 to 46.87 μg/L against various pathogens, including resistant Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The structure-activity relationship (SAR) indicates that modifications on the phenyl ring can enhance antibacterial efficacy.

Anticancer Properties

Research has also highlighted the potential of this compound derivatives as anticancer agents. Complexes formed with metals like copper have demonstrated DNA cleavage activity, suggesting a mechanism through which these compounds can exert cytotoxic effects on cancer cells .

Anti-inflammatory and Analgesic Effects

Certain tetrazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. For example, compounds derived from this compound were found to exhibit significant anti-inflammatory effects in animal models, comparable to standard drugs like diclofenac .

Catalysis

Metal Complexes

The coordination chemistry of this compound has led to the development of various metal complexes that serve as catalysts in organic reactions. For example, palladium complexes formed with this ligand have shown effectiveness in catalyzing cross-coupling reactions . The ability of these complexes to stabilize different oxidation states of metals enhances their catalytic efficiency.

Material Science

Corrosion Inhibition

Studies have explored the use of this compound as a corrosion inhibitor for metals such as copper. Nanocomposite films containing this compound have been developed, demonstrating excellent adhesion and protective properties against corrosive environments .

Photochemical Applications

In photochemistry, the unique properties of tetrazoles allow them to be used in light-sensitive materials. Research on matrix-isolated tetrazole derivatives has revealed their potential in photochemical applications due to their ability to undergo unimolecular decomposition upon UV irradiation .

Summary Table of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A series of substituted tetrazole derivatives were synthesized and screened for their antibacterial activity against clinically relevant strains. The study concluded that specific substitutions on the phenyl ring significantly enhanced the antibacterial potency, making these compounds potential candidates for new antibiotic therapies.

Case Study 2: Catalytic Applications

Research involving palladium(II) complexes with this compound demonstrated effective catalytic activity in Suzuki coupling reactions. Molecular docking studies suggested optimal binding interactions between the catalyst and substrates, providing insights into the reaction mechanisms.

Case Study 3: Corrosion Inhibition Mechanism

The effectiveness of a nanocomposite film containing this compound was evaluated on copper surfaces exposed to corrosive environments. Results indicated a significant reduction in corrosion rates, attributed to the formation of a protective barrier by the tetrazole-based film.

Wirkmechanismus

The mechanism of action of 1-Phenyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylate groups, allowing it to mimic the behavior of carboxylic acids in biological systems. This property is particularly useful in drug design, where this compound derivatives can be used to modulate the activity of enzymes and receptors. The compound’s ability to form stable complexes with metals also contributes to its biological activity.

Vergleich Mit ähnlichen Verbindungen

1-Phenyl-1H-tetrazole can be compared with other tetrazole derivatives, such as:

5-Phenyl-1H-tetrazole: Similar in structure but differs in the position of the phenyl group.

1-Methyl-1H-tetrazole: Contains a methyl group instead of a phenyl group.

1-Benzyl-1H-tetrazole: Features a benzyl group attached to the tetrazole ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its stability and reactivity, making it a valuable compound in various applications.

Biologische Aktivität

1-Phenyl-1H-tetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by data tables and relevant case studies.

This compound can be synthesized through various methods, including condensation reactions involving aromatic aldehydes and sodium azide. The compound exhibits a tetrazole ring structure, which contributes to its biological activity. Recent studies have explored the synthesis of various derivatives to enhance its efficacy against different biological targets.

Anticancer Activity

Recent research has demonstrated the potential of this compound derivatives as anticancer agents. A notable study investigated the cytotoxic effects of synthesized tetrazoles against epidermoid carcinoma (A431) and colon cancer (HCT116) cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values as follows:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4c | A431 | 44.77 |

| 4c | HCT116 | 201.45 |

| 4c | BJ-1 (Normal) | 92.05 |

These findings suggest that compound 4c could serve as a promising candidate for further development as an anticancer drug, particularly against epidermoid carcinoma .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been extensively studied. A recent investigation focused on the minimal inhibitory concentration (MIC) values of several tetrazole derivatives against Gram-positive and Gram-negative bacteria, revealing potent activity:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 1 | 0.8 | Staphylococcus aureus |

| 2 | 2.0 | Escherichia coli |

| 3 | 3.2 | Klebsiella pneumoniae |

These compounds displayed MIC values comparable to or lower than that of the standard antibiotic Ciprofloxacin, indicating their potential as novel antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using the DPPH radical scavenging assay. The results demonstrated that derivative 4c exhibited significant antioxidant activity across various concentrations:

| Concentration (mg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 50 | 71.7 |

| 100 | 72.5 |

| 300 | Similar results |

The compound showed consistent radical scavenging activity, suggesting its utility in mitigating oxidative stress .

Case Study: Antitumor Effects

In a controlled experiment, the antitumor effects of derivative 4c were assessed against both cancerous and normal cell lines. The study revealed that while 4c was effective against A431 cells, it had a higher IC50 against normal fibroblast cells compared to cancer cells, indicating selective toxicity which is desirable in anticancer drug development .

Case Study: Antimicrobial Efficacy

Another study highlighted the efficacy of tetrazole derivatives against clinical strains of Staphylococcus aureus. The compounds not only inhibited bacterial growth but also showed potential in disrupting biofilm formation, which is crucial for treating persistent infections .

Eigenschaften

IUPAC Name |

1-phenyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-4-7(5-3-1)11-6-8-9-10-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPXPGSELZFFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046765 | |

| Record name | 1-Phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5378-52-9 | |

| Record name | 1H-Tetrazole, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005378529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-TETRAZOLE, 1-PHENYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LCC44M8Y9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.